Amidine Basicity Modulation: Dual Halogen Substitution Lowers pKa by ~1 Unit Relative to Unsubstituted Benzamidine
The ortho-fluoro substituent in 4-bromo-2-fluorobenzimidamide exerts a strong electron-withdrawing inductive effect that significantly lowers the amidine pKa compared to both the unsubstituted parent and the mono-brominated analog. This modulation of basicity directly impacts the protonation state of the amidine group at physiological pH, which is a critical determinant of binding affinity in serine protease active sites where the protonated amidinium cation forms a key salt bridge with Asp189 .
| Evidence Dimension | Predicted amidine pKa (conjugate acid dissociation constant) |
|---|---|
| Target Compound Data | pKa = 10.83 ± 0.50 (4-Bromo-2-fluorobenzimidamide free base, CAS 1100752-71-3) |
| Comparator Or Baseline | Comparator 1: Benzamidine (unsubstituted parent, CAS 618-39-3) pKa = 11.90 ± 0.40; Comparator 2: 4-Bromobenzamidine (mono-brominated analog, CAS 22265-36-7) pKa = 11.39 ± 0.50 |
| Quantified Difference | ΔpKa ≈ –1.07 versus benzamidine; ΔpKa ≈ –0.56 versus 4-bromobenzamidine |
| Conditions | Predicted values (ACD/Labs or similar calculation method); all values from ChemicalBook entries |
Why This Matters
A lower amidine pKa translates to a reduced fraction of the protonated (active) species at physiological pH, which can be exploited in inhibitor design to fine-tune potency, selectivity, and pharmacokinetic properties of derived compounds targeting serine proteases.
